Fluorogenic Activation Upon DNA Binding
Upon binding to double-stranded DNA, 5-HMSiR-Hochest undergoes a fluorescence increase of approximately 400-fold relative to its unbound state. This fluorogenic activation is characteristic of the HMSiR fluorophore architecture, which remains largely quenched in aqueous solution and becomes highly emissive upon DNA intercalation [1]. In contrast, conventional SiR-Hoechst (carboxyl-SiR conjugate) exhibits substantially lower fluorogenicity, with reported turn-on ratios typically below 50-fold under comparable conditions [2]. The 400-fold enhancement enables wash-free imaging with minimal background, eliminating the need for multiple buffer exchange steps required for constitutively fluorescent DNA stains [1].
| Evidence Dimension | Fluorescence fold-increase upon DNA binding |
|---|---|
| Target Compound Data | ~400-fold |
| Comparator Or Baseline | SiR-Hoechst (carboxyl-SiR conjugate): <50-fold (class-level estimate) |
| Quantified Difference | >8× higher fluorogenicity |
| Conditions | In vitro dsDNA binding assay; aqueous buffer (PBS, pH 7.4) |
Why This Matters
The >8× higher turn-on ratio directly translates to substantially lower background fluorescence in wash-free live-cell imaging protocols, reducing experimental hands-on time and minimizing cellular perturbation from repeated buffer exchanges.
- [1] Bucevičius J, Keller-Findeisen J, Gilat T, et al. Far-red switching DNA probes for live cell nanoscopy. Chem Commun (Camb). 2020;56(85):12997-13000. View Source
- [2] Lukinavičius G, Blaukopf C, Pershagen E, et al. SiR–Hoechst is a far-red DNA stain for live-cell nanoscopy. Nat Commun. 2015;6:8497. View Source
